Crisamicin A

Antibacterial Isochromanequinone MIC

Crisamicin A is the principal biologically active component of the crisamicin antibiotic complex, produced by Micromonospora purpureochromogenes subsp. halotolerans.

Molecular Formula C32H22O12
Molecular Weight 598.5 g/mol
CAS No. 95828-47-0
Cat. No. B1263121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrisamicin A
CAS95828-47-0
Synonymscrisamicin A
CRS-A
Molecular FormulaC32H22O12
Molecular Weight598.5 g/mol
Structural Identifiers
SMILESCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C7=C(C6=O)C(OC8C7OC(=O)C8)C
InChIInChI=1S/C32H22O12/c1-9-21-25(31-17(41-9)7-19(35)43-31)29(39)23-13(27(21)37)3-11(5-15(23)33)12-4-14-24(16(34)6-12)30(40)26-22(28(14)38)10(2)42-18-8-20(36)44-32(18)26/h3-6,9-10,17-18,31-34H,7-8H2,1-2H3/t9-,10-,17-,18-,31+,32+/m0/s1
InChIKeyIPAXVRZEFNMCLP-GJPLRXPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crisamicin A (CAS 95828-47-0) – Product Baseline and Isochromanquinone Antibiotic Classification


Crisamicin A is the principal biologically active component of the crisamicin antibiotic complex, produced by Micromonospora purpureochromogenes subsp. halotolerans [1]. It belongs to the dimeric isochromanequinone (pyranonaphthoquinone) antibiotic class and exhibits selective in vitro activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.5 µg/mL against Bacillus subtilis to 2.5 µg/mL against Streptococcus faecalis, while showing negligible activity against Gram-negative bacteria and fungi (MIC > 50 µg/mL) [2]. Crisamicin A is structurally distinct among benzoisochromanequinones due to the absence of an oxygen substituent at position C-8 [3].

Why Generic Substitution of Crisamicin A with In-Class Analogs Fails – Structural and Spectrum-Driven Differentiation


Crisamicin A cannot be generically substituted with other isochromanequinone antibiotics because subtle structural modifications within this class produce divergent potency, spectrum, and cytotoxicity profiles. For example, the epoxide derivative crisamicin C is consistently more potent than crisamicin A across the same Gram-positive spectrum [1], while the hydroxylated analog 9-hydroxycrisamicin A displays markedly reduced antibacterial activity but gains strong cancer-cell cytotoxicity (ED50 0.47–0.65 µg/mL) [2]. The C-8 deoxy feature of crisamicin A further distinguishes it from oxygenated benzoisochromanequinones, with unknown but potentially significant pharmacological consequences [3]. These structure–activity divergences mean that procurement for a specific assay endpoint—antibacterial screening versus cytotoxicity screening—demands the precise compound rather than an analog assumed to be equivalent.

Quantitative Differentiation Evidence for Crisamicin A Against Closest Analogs and Alternatives


Gram-Positive Antibacterial Potency of Crisamicin A vs. Crisamicin C – Direct Head-to-Head MIC Comparison

Crisamicin C, the 4'a,10'a epoxide derivative of crisamicin A, was directly compared in the same study and shown to be a more potent antibiotic against Gram-positive bacteria while sharing an identical spectrum [1]. Although individual MIC values for crisamicin C were not reported in the abstract, the differential potency is established as qualitative superiority. For crisamicin A, absolute MICs against key Gram-positive strains are: Bacillus subtilis ATCC6633 0.5 µg/mL, Staphylococcus aureus ATCC6538P 1.0 µg/mL, and Streptococcus faecalis ATCC14506 2.5 µg/mL [2].

Antibacterial Isochromanequinone MIC

Cytotoxicity Profile Differentiation: 9-Hydroxycrisamicin A vs. Crisamicin A – Cross-Study Comparable ED50 Data

9-Hydroxycrisamicin A, a hydroxylated analog of crisamicin A, exhibits strong cytotoxicity against human cancer cell lines with ED50 values of 0.47–0.65 µg/mL (SK-OV-3, HCT15, SK-MEL-2, A549, XF498) [1]. In contrast, crisamicin A's reported activity against B16 murine melanoma cells (and antiviral activity against HSV, VSV) was not accompanied by quantitative IC50 data in the isolation paper [2]. This indicates that 9-hydroxycrisamicin A has a qualitatively stronger and more broadly characterized cytotoxic profile, whereas crisamicin A retains balanced antibacterial and antiviral activities without the pronounced cancer-cell cytotoxicity.

Cytotoxicity Cancer cell lines ED50

Unique C-8 Deoxy Feature vs. Oxygenated Benzoisochromanequinones – Class-Level Structural Inference

Among benzoisochromanequinone antibiotics, crisamicin A is uniquely characterized by the absence of an oxygen atom at position C-8, a feature not shared by related compounds such as actinorhodin, granaticin, or medermycin [1]. This structural departure may influence redox potential, DNA intercalation properties, and bioreductive activation, but direct comparative pharmacological data are lacking.

Structural biology Benzoisochromanequinone SAR

Dual Antibacterial-Antiviral Activity Profile vs. Narrow-Spectrum Antibiotics – Supporting Evidence from Patent Disclosure

Crisamicin A demonstrates a dual antibacterial–antiviral profile, with inhibitory activity against herpes simplex virus (HSV), vesicular stomatitis virus (VSV), and vaccinia virus, in addition to its Gram-positive antibacterial spectrum [1]. This dual activity is not observed with typical narrow-spectrum Gram-positive antibiotics such as vancomycin or daptomycin, nor with the more potent antibacterial analog crisamicin C (no antiviral data reported). Quantitative antiviral IC50 values are not available in the patent or isolation papers.

Antiviral Herpes simplex Broad-spectrum

Optimal Procurement Scenarios for Crisamicin A Based on Quantitative Differentiation Evidence


Baseline Scaffold for Isochromanequinone Structure–Activity Relationship (SAR) Studies

Crisamicin A serves as an ideal parent scaffold for medicinal chemistry programs exploring the SAR of dimeric isochromanequinones. Its well-defined Gram-positive MIC data (0.5–2.5 µg/mL) [1] and the absence of C-8 oxygenation—a feature unique among benzoisochromanequinones [2]—make it a privileged starting point for semi-synthetic derivatization. Researchers can benchmark new analogs against the known potency of crisamicin C, which is consistently more active but structurally more complex (epoxide) [3].

Antibacterial Screening Where Cytotoxicity Confounds Are Undesirable

When the research goal is to identify Gram-positive antibacterial agents without concurrent mammalian cytotoxicity, crisamicin A is preferred over 9-hydroxycrisamicin A, which displays strong cancer-cell cytotoxicity (ED50 0.47–0.65 µg/mL) [4]. Crisamicin A’s relatively weak (or unquantified) cytotoxicity against B16 melanoma cells [5] suggests a cleaner antibacterial readout in cellular assays.

Viral–Bacterial Co-Infection Model Probe Development

Crisamicin A’s dual antibacterial (Gram-positive) and antiviral (HSV, VSV, vaccinia) activities [6] position it as a valuable tool compound for exploring therapeutic strategies in polymicrobial infections. This dual activity is not replicated by either the more potent antibacterial analog crisamicin C or clinically used Gram-positive agents.

Natural Product Derivatization and Total Synthesis Reference Standard

Because the total synthesis of crisamicin A has not been conclusively achieved [7], naturally sourced and thoroughly characterized crisamicin A is essential as a reference standard for synthetic chemistry groups pursuing enantioselective total synthesis or late-stage functionalization of the dimeric pyranonaphthoquinone core.

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